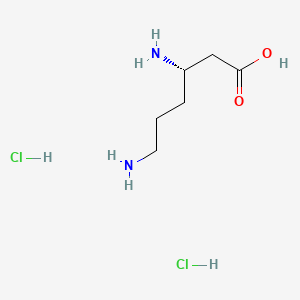

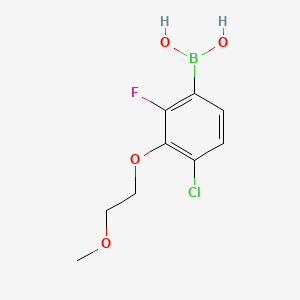

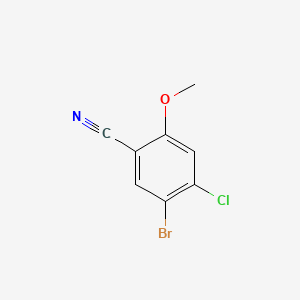

![molecular formula C8H6ClIN2 B578359 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1312581-09-1](/img/structure/B578359.png)

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Molecular Structure Analysis

The molecular structure of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” has been analyzed using high-resolution X-ray diffraction data . The experimental charge density distribution was carried out at 100 (2) K .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” include a density of 1.8±0.1 g/cm^3, a boiling point of 544.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 93.3±0.5 cm^3 and a polar surface area of 60 Å^2 .Aplicaciones Científicas De Investigación

Biological Material Research

This compound is used as a biochemical reagent in life science research, particularly as a biological material or organic compound .

Cancer Research

It has been evaluated for its effects on breast cancer cell proliferation, apoptosis, migration, and invasion abilities .

Synthesis of Indole Derivatives

The compound is involved in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals .

Antimicrobial Potential

Derivatives of this compound have shown good antimicrobial potential in research studies .

FGFR Inhibitors

It has been used in the design of derivatives as potent FGFR inhibitors, which are important in cancer treatment strategies .

Mecanismo De Acción

Mode of Action

The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions

Biochemical Pathways

The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.

Result of Action

Similar compounds have shown effects on cell proliferation, migration, and apoptosis

Direcciones Futuras

The future directions for “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” could involve further studies on its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in pharmaceuticals, given the activity of related compounds against FGFR1, 2, and 3 .

Propiedades

IUPAC Name |

4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOPAGPVDQNBFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C(C=CN=C21)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736697 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1312581-09-1 |

Source

|

| Record name | 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.